tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19N3O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with appropriate reagents. One common method includes the use of Dess-Martin periodinane as an oxidizing agent. The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a potential candidate for investigating biological pathways and mechanisms .
Medicine: In medicine, tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it valuable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 3-(N’-hydroxycarbamimidoyl)azetidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-aminopiperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which includes a pyrrolidine ring and a hydroxycarbamimidoyl group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H19N3O3
- Molecular Weight : 229.28 g/mol
- CAS Number : Not explicitly listed in the search results, but related compounds have similar identifiers.
The biological activity of this compound can be attributed to its structural features, particularly the pyrrolidine ring and the carbamimidoyl group. Pyrrolidine derivatives are known for their diverse pharmacological effects, including:
- Antimicrobial Activity : Pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that modifications in the pyrrolidine structure can enhance activity against various pathogens, including resistant strains.
- Anticancer Potential : Research indicates that certain pyrrolidine derivatives induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of pyrrolidine derivatives:
- Inhibition of Bacterial Growth : Compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL against Acinetobacter baumannii, outperforming standard antibiotics like ampicillin (MIC: 125 μg/mL) .
- Antifungal Activity : Pyrrolidine derivatives have also been tested against fungal pathogens, showing varying degrees of effectiveness depending on structural modifications.
Anticancer Activity
Pyrrolidine derivatives have been evaluated for their anticancer properties in various studies:
- A study highlighted that certain pyrrolidine-based compounds exhibited IC50 values lower than that of cisplatin, a common chemotherapy drug, indicating enhanced potency against cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer) .
Case Study 1: Anticancer Efficacy
A recent investigation focused on a series of pyrrolidine derivatives, including this compound. The study revealed that these compounds could significantly inhibit cell proliferation in multiple cancer cell lines. The most potent derivative had an IC50 value of 0.99 μM against SW480 cells, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
In another study, a library of pyrrolidine compounds was screened for antimicrobial activity. The results indicated that several derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL, showcasing their potential as new antimicrobial agents .
Comparative Analysis Table
Properties
IUPAC Name |
tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMRUAQEVGWING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.